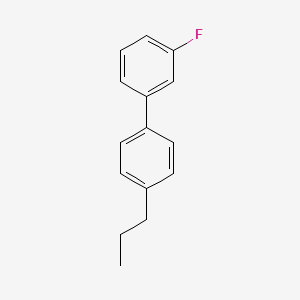

3-Fluoro-4'-propylbiphenyl

Description

3-Fluoro-4'-propylbiphenyl (CAS: 923-509-8) is a biphenyl derivative featuring a fluorine atom at the 3-position of one phenyl ring and a propyl group at the 4'-position of the other . Its boronic acid analog, (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 909709-42-8), is widely used in Suzuki-Miyaura cross-coupling reactions due to its electron-deficient aromatic system, which enhances reactivity in forming carbon-carbon bonds . The compound’s molecular formula is C15H16BFO2, with a molecular weight of 258.10 g/mol .

Properties

IUPAC Name |

1-fluoro-3-(4-propylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-11H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTYBYGYVNHHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301052 | |

| Record name | 3-Fluoro-4′-propyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948044-01-7 | |

| Record name | 3-Fluoro-4′-propyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948044-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4′-propyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-propylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Fluoro-4’-propylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace the fluorine atom or the propyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones or alcohols, while substitution can yield various biphenyl derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-4’-propylbiphenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-propylbiphenyl involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl structure can intercalate into biological membranes or interact with proteins. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations: Alkyl Chain Length and Fluorination

4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS: 87260-24-0)

- Structure : Replaces the linear propyl group with a trans-4-propylcyclohexyl moiety.

- This contrasts with the linear propyl group in 3-Fluoro-4'-propylbiphenyl, which offers flexibility .

- Applications: Likely used in display technologies due to its thermal stability and ordered phase transitions .

3-Fluoro-4'-methyl[1,1']biphenyl-4-yl-boronic Acid

- Structure : Substitutes the propyl group with a methyl group.

- Impact : The shorter alkyl chain decreases lipophilicity (logP ~2.1 vs. ~3.5 for the propyl analog), affecting solubility in organic solvents. This makes the methyl derivative less suitable for hydrophobic environments but more reactive in polar media .

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl

- Structure: Features additional fluorine atoms at the 3,5-positions and a difluoro(trifluorophenoxy)methyl group.

- Impact : Enhanced electron-withdrawing effects from fluorine increase thermal stability (decomposition temperature >300°C) and reduce π-electron density, making this derivative more inert in electrophilic substitution reactions compared to this compound .

Functional Group Modifications

3-Fluoro-4′-hydroxy-1,1′-biphenyl-4-carbaldehyde Oxime

- Structure : Incorporates a hydroxyl group and an oxime moiety.

- Impact: The hydroxyl group enables hydrogen bonding, critical for binding estrogen receptors (ERs) in biological studies. In contrast, this compound lacks polar groups, rendering it unsuitable for ER-targeted applications but more stable in non-aqueous environments .

- Synthesis : Both compounds utilize Suzuki coupling, but the oxime derivative requires additional steps (e.g., hydroxylamine treatment) for functionalization .

Boronic Acid Derivatives

(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic Acid

- Reactivity : Exhibits higher reactivity in cross-coupling reactions compared to less fluorinated analogs (e.g., 4'-(pentyloxy)biphenyl-4-ylboronic acid) due to the fluorine’s electron-withdrawing effect, which polarizes the boron center .

- Yield : Typical Suzuki reactions with this compound achieve yields >70%, similar to its methyl-substituted counterpart .

Comparative Data Table

Key Research Findings

- 65–75% for methyl or cyclohexyl analogs) .

- Environmental Presence : Fluorinated biphenyls like this compound are detected in indoor dust via GC-MS, suggesting persistence in environmental matrices .

- Thermal Properties: Derivatives with multiple fluorines (e.g., the trifluorophenoxy analog) exhibit superior thermal stability, making them preferred in high-temperature applications .

Biological Activity

3-Fluoro-4'-propylbiphenyl is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the biphenyl family, characterized by two phenyl rings connected by a single bond, with a fluorine atom and a propyl group substituent. The presence of fluorine often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in drug design.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, 3-fluoro derivatives have been shown to inhibit biofilm formation in various bacterial strains. The half-maximal inhibitory concentration (IC50) values for related compounds suggest that modifications in the biphenyl structure can lead to enhanced antimicrobial efficacy.

| Compound | IC50 (μM) |

|---|---|

| 3-Fluoro-4'-methoxybiphenyl | 12.97 |

| Linezolid | 15.93 |

This table illustrates the comparative antimicrobial activity of 3-fluoro-4'-methoxybiphenyl against linezolid, a standard antibiotic .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that biphenyl derivatives can induce apoptosis in cancer cells. For example, studies on structurally similar compounds indicate that these derivatives can disrupt cellular processes leading to cancer cell death.

A study using the A549 cell line reported that exposure to fluorinated biphenyls resulted in significant cytotoxic effects, with IC50 values ranging from 10 to 50 μM depending on the specific substitution pattern on the biphenyl structure .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Disruption of Membrane Integrity : Fluorinated biphenyls can integrate into bacterial membranes, altering their permeability and leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Study 1: Antibacterial Activity

In a recent study, researchers evaluated the antibacterial efficacy of various fluorinated biphenyls against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a propyl substituent showed enhanced activity against resistant strains compared to their non-fluorinated counterparts.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on breast cancer cell lines (MCF-7) treated with different concentrations of this compound. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.